Methetoin, (S)-
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Overview
Description
Methetoin, (S)-, also known as (S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione, is a chiral compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is a stereoisomer of Methetoin and is characterized by its unique three-dimensional structure, which contributes to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methetoin, (S)-, typically involves the reaction of ethyl phenylglyoxylate with methylamine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Methetoin, (S)-, involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methetoin, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different chemical and biological properties .
Scientific Research Applications
Methetoin, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methetoin, (S)-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methetoin, (S)-, include:
Methetoin, ®-: The enantiomer of Methetoin, (S)-, with different stereochemistry and potentially different biological activities.
Phenytoin: A related compound with anticonvulsant properties.
Ethotoin: Another anticonvulsant with a similar imidazolidine-2,4-dione structure.
Uniqueness
Methetoin, (S)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in research and potential therapeutic applications .
Properties
CAS No. |
525599-67-1 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(5S)-5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)/t12-/m0/s1 |
InChI Key |
NEGMMKYAVYNLCG-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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